ACD/LogP Elevation: +0.26 Units Versus 4-Vinylbenzonitrile
Replacement of the vinyl hydrogen with a trifluoromethyl group increases predicted lipophilicity. The target compound 4-[1-(trifluoromethyl)vinyl]benzonitrile exhibits an ACD/LogP of 2.53, compared with 2.27 for the non-fluorinated 4-vinylbenzonitrile . This +0.26 log unit increase corresponds to a ~1.8× higher octanol-water partition coefficient.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 2.53 |
| Comparator Or Baseline | 4-Vinylbenzonitrile: ACD/LogP = 2.27 |
| Quantified Difference | +0.26 log units (factor ~1.8×) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 (same algorithm, comparable conditions) |
Why This Matters
This quantified lipophilicity difference can significantly influence membrane permeability profiles in biological assays and extraction efficiency in synthetic workup, making the CF3-vinyl compound the preferred choice when higher logP is required without introducing additional heteroatoms.
